(R)-1-(pyridin-4-yl)ethanol
Overview
Description
®-1-(pyridin-4-yl)ethanol is a chiral alcohol with a pyridine ring attached to the ethanol backbone. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the pyridine ring imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(pyridin-4-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(pyridin-4-yl)ethanone, using a chiral reducing agent. This method ensures the retention of the desired stereochemistry. Another method involves the asymmetric hydrogenation of the corresponding pyridine derivative using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-1-(pyridin-4-yl)ethanol typically involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts to ensure the desired enantiomeric excess. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-(pyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products include ®-1-(pyridin-4-yl)ethanone or ®-1-(pyridin-4-yl)acetaldehyde.
Reduction: The major product is ®-1-(pyridin-4-yl)ethane.
Substitution: The major products depend on the substituent introduced, such as ®-1-(pyridin-4-yl)ethyl chloride or ®-1-(pyridin-4-yl)ethylamine.
Scientific Research Applications
®-1-(pyridin-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of materials with specific optical properties and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(pyridin-4-yl)ethanol depends on its specific application. In biochemical assays, it may act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. In synthetic chemistry, the hydroxyl group can undergo various transformations, enabling the construction of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(pyridin-4-yl)ethanol
- ®-1-(pyridin-3-yl)ethanol
- ®-1-(pyridin-2-yl)ethanol
Uniqueness
®-1-(pyridin-4-yl)ethanol is unique due to its specific stereochemistry and the position of the pyridine ring. The ®-configuration imparts distinct chiral properties, which can influence the compound’s reactivity and interactions with other molecules. The position of the pyridine ring at the 4-position also affects the compound’s electronic properties and its behavior in chemical reactions.
Properties
IUPAC Name |
(1R)-1-pyridin-4-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAMIOKNARIMR-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472989 | |
Record name | (R)-1-(pyridin-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27854-88-2 | |
Record name | (R)-1-(pyridin-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(pyridin-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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